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molecular formula C17H12O4 B8725820 3-(4-methoxybenzoyl)-2H-chromen-2-one CAS No. 40888-66-2

3-(4-methoxybenzoyl)-2H-chromen-2-one

Cat. No. B8725820
M. Wt: 280.27 g/mol
InChI Key: AZESABVBPAGIPJ-UHFFFAOYSA-N
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Patent
US09085575B2

Procedure details

3.64 g (16.38 mmol) of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate and 1.39 g of piperidine (16.38 mmol) are added to a solution of 2 g (16.38 mmol) of 2-hydroxybenzaldehyde in 15 ml of ethanol. The reaction mixture is stirred for 8 hours at reflux. The solution is cooled, and then the white solid formed is filtered and rinsed with a minimum of ethanol to yield 4.02 g (88%) of 3-(4-methoxybenzoyl)-2H-chromen-2-one.
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:16])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:5][CH:4]=1.N1[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.OC1C=CC=CC=1C=O>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([C:10]2[C:11](=[O:12])[O:13][C:14]3[C:21]([CH:22]=2)=[CH:20][CH:19]=[CH:18][CH:15]=3)=[O:16])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
3.64 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC(=O)OCC)=O
Name
Quantity
1.39 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
2 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CUSTOM
Type
CUSTOM
Details
the white solid formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
rinsed with a minimum of ethanol

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC1=CC=C(C(=O)C=2C(OC3=CC=CC=C3C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.02 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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